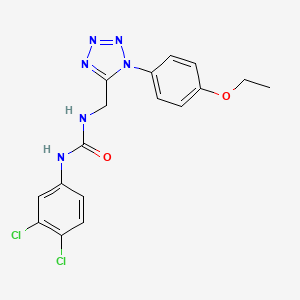![molecular formula C20H19NO4S2 B3010253 Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 895263-58-8](/img/structure/B3010253.png)
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of various functional groups such as ester, sulfamoyl, and thiophene rings. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their behavior.
Synthesis Analysis
The synthesis of related sulfur-containing organic compounds has been explored in the literature. For instance, methylthio- and methylsulfonylpolychlorobiphenyls have been synthesized and characterized, providing insights into the influence of sulfur-containing groups on the properties of organic molecules . Additionally, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates has been described, which involves the reaction of alkoxy-substituted sulfonylacrylonitriles with methyl thioglycolate . These studies suggest that the synthesis of the compound would likely involve similar strategies, such as the use of sulfonylation agents and protective group chemistry.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly influence their physical and chemical properties. For example, the planarity of the cyclobutane ring in a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was studied using single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement . This type of analysis is crucial for understanding the three-dimensional conformation of molecules like Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, which can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of sulfur-containing organic compounds can be quite varied. The study of methylthio- and methylsulfonylpolychlorobiphenyls showed that the position of the sulfur-containing group significantly affects the mass spectrometric fragmentation patterns . Similarly, the sulfonation and sulfation reactions of methylated phenols and anisoles with sulfur trioxide have been investigated, highlighting the directing effects of substituents on the product distribution . These findings are relevant for understanding the potential chemical reactions that Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate might undergo, such as electrophilic aromatic substitution or nucleophilic displacement reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely tied to its molecular structure. The crystal structure analysis of related compounds provides insights into the types of intermolecular interactions that can occur, such as hydrogen bonding and van der Waals interactions, which are crucial for the stability and solubility of the compound . The presence of different functional groups in Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate suggests a range of possible interactions, which would influence its physical state, melting point, solubility, and other physicochemical properties.
Aplicaciones Científicas De Investigación
Dyeing Polyester Fibers
Research on heterocyclic disperse dyes incorporating thiophene moieties, such as ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate, indicates their utility in dyeing polyester fibers. These dyes exhibit good wash, perspiration, sublimation, and rub fastness, although they show poor photostability. This suggests potential applications of similar compounds in textile manufacturing and coloration processes (Iyun et al., 2015).
Biotransformation Studies
Studies on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains, focusing on various isomers including those with methyl groups on the thiophene ring, demonstrate the microbial degradation potential of sulfur heterocycles in petroleum. This research may inform environmental bioremediation efforts, specifically in the degradation of sulfur-containing pollutants (Kropp et al., 1996).
High-Performance Liquid Chromatography
The development of water-soluble sulfo-3H-indocyanine dyes for protein derivatization, followed by high-performance liquid chromatography (HPLC) separation and fluorescence detection, underlines the importance of thiophene derivatives in enhancing detection sensitivity in protein analysis. This suggests a role in bioanalytical chemistry and proteomics (Qiao et al., 2009).
Organic Synthesis
Research on the selective ortho-methylthiomethylation of phenols with dimethyl sulphoxide and thionyl chloride to create ortho-methylthiomethylphenols showcases the synthetic versatility of thiophene and methylthio-containing compounds. Such reactions are of interest in organic synthesis for the production of fine chemicals and pharmaceutical intermediates (Sato et al., 1984).
Propiedades
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-13-9-10-17(14(2)11-13)21-27(23,24)19-16(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXBWVLCPFINEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
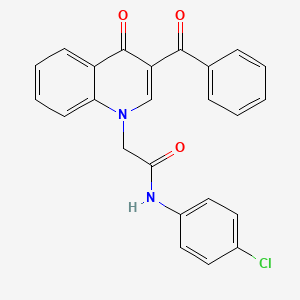
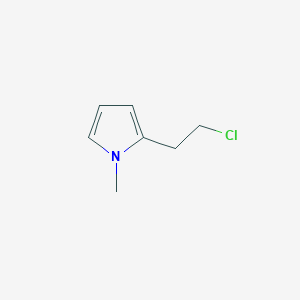
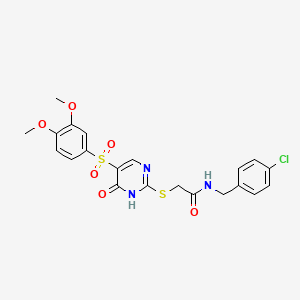
![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)
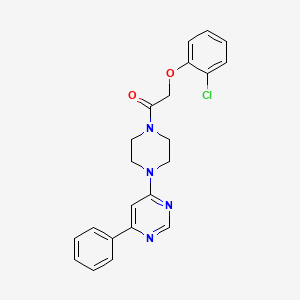
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
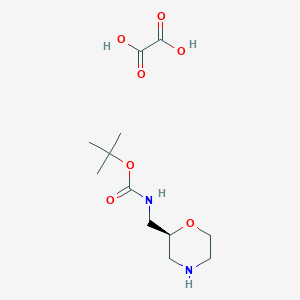
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)
